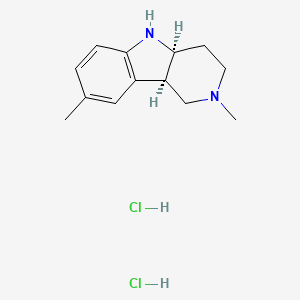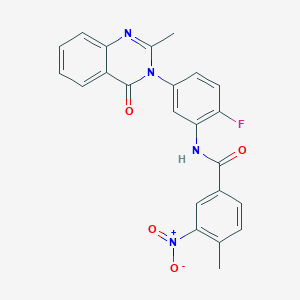![molecular formula C8H12F2N4O3 B2589457 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine CAS No. 1855945-09-3](/img/structure/B2589457.png)
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine is a chemical compound with the molecular formula C8H12F2N4O3 and a molecular weight of 250.2027 . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a nitro group, along with a propan-1-amine side chain.
Preparation Methods
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the difluoroethoxy group: This step is achieved through nucleophilic substitution reactions, where the pyrazole ring is treated with a difluoroethoxy-containing reagent under basic conditions.
Attachment of the propan-1-amine side chain:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors and other advanced technologies to scale up the synthesis.
Chemical Reactions Analysis
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of various substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or alkylating agents, to form addition products.
Scientific Research Applications
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the effects of difluoroethoxy and nitro-substituted pyrazole derivatives on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its activity as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The propan-1-amine side chain may also contribute to the compound’s overall activity by influencing its solubility, stability, and cellular uptake.
Comparison with Similar Compounds
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine can be compared with other similar compounds, such as:
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-2-amine: This compound differs by the position of the amine group on the propan chain, which may affect its chemical reactivity and biological activity.
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butan-1-amine: This compound has an extended alkyl chain, which may influence its physical properties and interactions with molecular targets.
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O3/c9-7(10)5-17-8-6(14(15)16)4-13(12-8)3-1-2-11/h4,7H,1-3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFRFQWACGGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2589376.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2589377.png)
![butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2589378.png)
![Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B2589382.png)
![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)

methanone](/img/structure/B2589386.png)
![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)
![N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2589388.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2589396.png)
